molecular formula C16H13F2NO3S B2493913 (2-氟苯基)(3-((4-氟苯基)磺酰基)氮杂环丁烷-1-基)甲酮 CAS No. 1448027-98-2

(2-氟苯基)(3-((4-氟苯基)磺酰基)氮杂环丁烷-1-基)甲酮

货号 B2493913
CAS 编号: 1448027-98-2
分子量: 337.34
InChI 键: NCRRMYFGAYGOBP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, often starting from basic aromatic compounds or their derivatives. For instance, one study detailed the synthesis of a compound with a similar structure, utilizing strategic placement of hydroxyl groups and fluorine atoms to probe the structure-activity relationship of 2-azetidinone cholesterol absorption inhibitors (Rosenblum et al., 1998). Another example involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showcasing a method to synthesize compounds with potential antitumor activity (Zhi-hua Tang & W. Fu, 2018).

Molecular Structure Analysis

The structural characteristics of similar compounds are often determined through techniques such as single crystal X-ray diffraction. This method provides detailed insights into the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule. Studies on related compounds have highlighted their crystal structures, offering valuable information on their molecular conformations and potential interaction sites for further chemical reactions or binding activities (P. Huang et al., 2021).

Chemical Reactions and Properties

Compounds with azetidinone and sulfonyl functional groups exhibit a range of chemical behaviors, including reactions with organozinc reagents and the ability to undergo various nucleophilic additions. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated catalytic asymmetric addition to aldehydes, showcasing the versatility and reactivity of azetidinone derivatives (Mincan Wang et al., 2008).

科学研究应用

胆固醇吸收抑制

一项研究描述了一种口服有效的胆固醇吸收抑制剂的发现,突出了设计和合成基于氮杂环丙酮的化合物以降低血浆胆固醇的研究。这项研究展示了该化合物在动物模型中降低肝脏胆固醇酯的显著疗效,展示了其在治疗高胆固醇血症方面的潜力(Rosenblum et al., 1998)

取代氮杂环丙酮的合成

另一项研究侧重于从Apremilast的二聚体衍生的取代氮杂环丙酮的合成,强调了磺酰胺环和氮杂环丙酮骨架在药物化学中的重要性。该研究提出了一种合成这些化合物的方法论方法,可能在制药应用中有用(Jagannadham et al., 2019)

氟化荧光色素的合成

关于通过迭代亲核芳香取代合成氟化苯基酮和相关化合物的研究揭示了一种增强荧光色素光稳定性和光谱特性的方法。这项研究为制备重要染料的氟化类似物的新前体提供了可扩展的途径,突出了氟化在开发具有改进光学性能的先进材料中的作用(Woydziak et al., 2012)

质子交换膜

一项关于梳状聚芳醚砜作为质子交换膜的研究引入了新的磺化聚合物用于燃料电池应用。它展示了磺化侧链嫁接单元的合成及其在创建高性能聚电解质膜材料中的应用,表明这类化合物在能源技术中的潜力(Kim et al., 2008)

晶体结构分析

关于相关化合物的晶体结构的研究提供了对取代噻吩的结构特征的见解,这对于材料科学和制药业至关重要。该研究展示了晶体学分析在理解杂环化合物的性质和潜在应用中的重要性(Nagaraju et al., 2018)

属性

IUPAC Name

(2-fluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S/c17-11-5-7-12(8-6-11)23(21,22)13-9-19(10-13)16(20)14-3-1-2-4-15(14)18/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRRMYFGAYGOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。